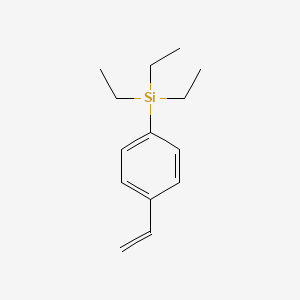
p-Triethylsilylstyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinylphenyltriethylsilicon is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a triethylsilicon group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Vinylphenyltriethylsilicon can be synthesized through several methods. One common approach involves the hydrosilylation of vinylbenzene with triethylsilane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl group .
Industrial Production Methods: In industrial settings, the production of 4-vinylphenyltriethylsilicon often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Vinylphenyltriethylsilicon undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols under specific conditions.
Reduction: The phenyl ring can be reduced to cyclohexyl derivatives using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical setup.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted silicon compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 4-vinylphenyltriethylsilicon exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl group allows for polymerization and cross-linking reactions, while the triethylsilicon group provides stability and resistance to degradation. The compound’s molecular targets and pathways involve interactions with other organic molecules, facilitating the formation of complex structures and materials .
Vergleich Mit ähnlichen Verbindungen
Vinyltrimethylsilane: Similar in structure but with a trimethylsilicon group instead of triethylsilicon.
Phenyltriethylsilane: Lacks the vinyl group, affecting its reactivity and applications.
Vinylphenylmethylsilane: Contains a methylsilicon group, offering different chemical properties.
Uniqueness: 4-Vinylphenyltriethylsilicon stands out due to its combination of a vinyl group and a triethylsilicon group, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring both polymerization capabilities and resistance to harsh conditions .
Eigenschaften
Molekularformel |
C14H22Si |
|---|---|
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
(4-ethenylphenyl)-triethylsilane |
InChI |
InChI=1S/C14H22Si/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
OSASEORQNRMDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


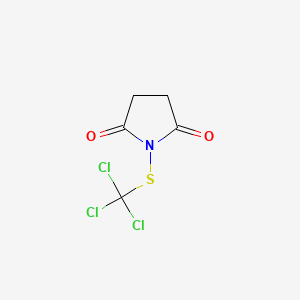


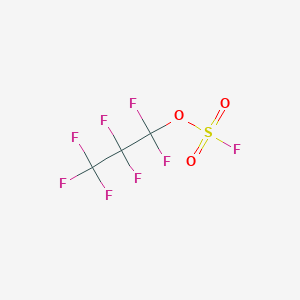
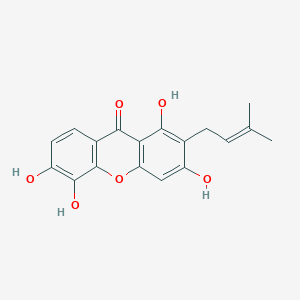
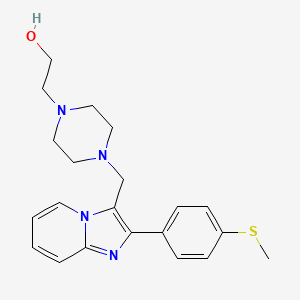
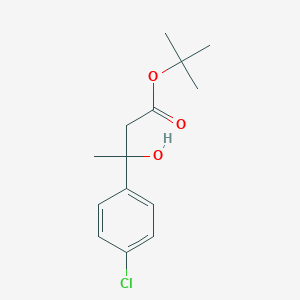
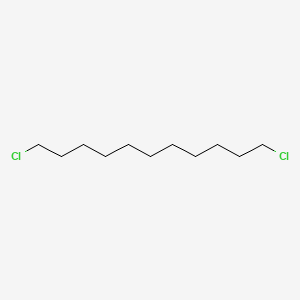
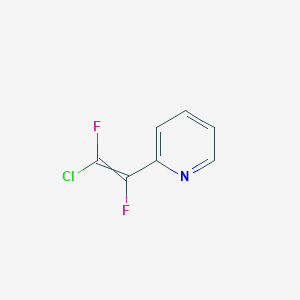
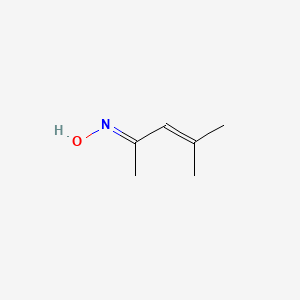
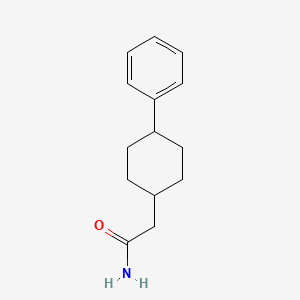
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
methyl benzoate](/img/structure/B14744126.png)

